REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([N:8]2[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)[CH:5]=[CH:4][C:3]=1[N+:14]([O-])=O>CO.[Pd]>[F:1][C:2]1[CH:7]=[C:6]([N:8]2[CH2:9][CH2:10][O:11][CH2:12][CH2:13]2)[CH:5]=[CH:4][C:3]=1[NH2:14]
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Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)N1CCOCC1)[N+](=O)[O-]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
94 mg
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Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
The reaction mixture was filtered through celite
|
Type
|
WASH
|
Details
|
washed with methanol
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Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(N)C=CC(=C1)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.51 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |